3-Benzyl-5-bromo-2-chloroquinoline
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Overview
Description
3-Benzyl-5-bromo-2-chloroquinoline is a quinoline derivative with the molecular formula C16H11BrClN and a molecular weight of 332.63 g/mol . This compound is characterized by the presence of benzyl, bromo, and chloro substituents on the quinoline ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-bromo-2-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, which are then subjected to bromination and chlorination reactions.
Chlorination: The chloro group is introduced using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-bromo-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
3-Benzyl-5-bromo-2-chloroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential as an antimalarial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Benzyl-5-bromo-2-chloroquinoline involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: Similar structure but with the bromo group at the 6-position.
5-Bromo-2-chloroquinoline: Lacks the benzyl group.
2-Chloroquinoline: Lacks both the benzyl and bromo groups
Uniqueness
3-Benzyl-5-bromo-2-chloroquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-benzyl-5-bromo-2-chloroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN/c17-14-7-4-8-15-13(14)10-12(16(18)19-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSMFFGPBNXOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC=C3Br)N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731244 |
Source
|
Record name | 3-Benzyl-5-bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918518-79-3 |
Source
|
Record name | 3-Benzyl-5-bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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